molecular formula C10H9F3O B12124909 2-(Trifluoromethyl)cinnamyl alcohol

2-(Trifluoromethyl)cinnamyl alcohol

Cat. No.: B12124909
M. Wt: 202.17 g/mol
InChI Key: LTSVUJCQNDJOJO-HWKANZROSA-N
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Description

2-(Trifluoromethyl)cinnamyl alcohol is an organic compound characterized by the presence of a trifluoromethyl group attached to the cinnamyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)cinnamyl alcohol typically involves the reaction of cinnamyl alcohol with trifluoromethylating agents. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through the nucleophilic substitution of the hydroxyl group by the trifluoromethyl group, yielding the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)cinnamyl alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(Trifluoromethyl)cinnamaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reduction of the compound can yield this compound derivatives with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, and other oxidizing agents.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Trifluoromethyl iodide (CF3I) and bases like potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: 2-(Trifluoromethyl)cinnamaldehyde.

    Reduction: Various this compound derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

2-(Trifluoromethyl)cinnamyl alcohol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cinnamyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, including antimicrobial activity and modulation of enzyme activity.

Comparison with Similar Compounds

    Cinnamyl Alcohol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Cinnamaldehyde: An aldehyde derivative with distinct reactivity and applications.

    Cinnamic Acid: A carboxylic acid derivative with different chemical behavior.

Uniqueness: 2-(Trifluoromethyl)cinnamyl alcohol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications that require these specific characteristics.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-6,14H,7H2/b5-3+

InChI Key

LTSVUJCQNDJOJO-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CO)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=CCO)C(F)(F)F

Origin of Product

United States

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